molecular formula C22H17FN2O3S2 B2495680 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 900004-88-8

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2495680
CAS RN: 900004-88-8
M. Wt: 440.51
InChI Key: HFOLIOIPWSPJRJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BF-Maf, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Cardioprotective Agents

Research by Baumgarth, Beier, and Gericke (1997) explored the development of benzoylguanidines as Na+/H+ exchanger inhibitors, showing potential as adjunctive therapy in treating acute myocardial infarction. This study highlights the significance of structural modifications, including the introduction of sulfonyl groups, to enhance the potency and selectivity of compounds for therapeutic purposes (Baumgarth et al., 1997).

Antimicrobial Agents

Jagtap et al. (2010) synthesized novel fluoro substituted sulphonamide benzothiazole compounds, demonstrating their antimicrobial activity. This research underscores the potential of fluoro-substituted benzothiazoles in developing new antimicrobial agents, a category into which our compound of interest may fall (Jagtap et al., 2010).

Antimalarial and COVID-19 Drug Candidates

Fahim and Ismael (2021) investigated sulfonamide derivatives for their antimalarial activity and explored their potential as COVID-19 drug candidates through computational calculations and molecular docking studies. This indicates the versatility of sulfonamide-containing compounds in addressing various health challenges, including infectious diseases (Fahim & Ismael, 2021).

Anticancer Activity

Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, demonstrating their potent cytotoxicity against certain cancer cell lines. This study highlights the role of fluorine substitutions in enhancing the anticancer activity of benzothiazole derivatives, suggesting a potential area of application for N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (Hutchinson et al., 2001).

Mechanism of Action

In the case of the related compounds, they have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Future Directions

Future research could focus on synthesizing the specific compound and evaluating its potential biological activities. Given the activities observed in related compounds, it could be a promising area of study .

properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)18-9-5-8-16(12-18)21(26)25(14-15-6-3-2-4-7-15)22-24-19-11-10-17(23)13-20(19)29-22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLIOIPWSPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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